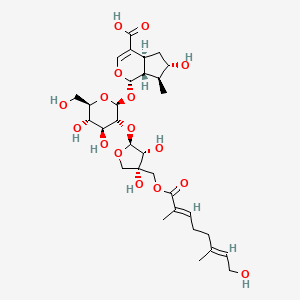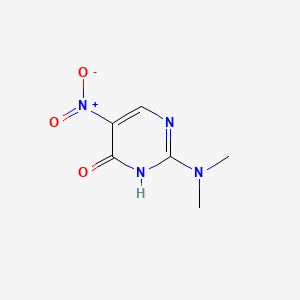
Inerminoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inerminoside B is a natural product found in Volkameria inermis with data available.
Aplicaciones Científicas De Investigación
Biomedical Research Reliability
- In the context of experimental biological research, including studies on compounds like Inerminoside B, it's been observed that experimental results can often be interpreted largely without statistical analysis. This contrasts with non-experimental spheres of biomedical and social sciences, where large dataset searches for novel correlations might yield dubious conclusions (Michell, 2022).
In Vivo Bioluminescent Imaging (BLI)
- BLI is increasingly utilized in modern biological research for studying a wide range of biomolecular functions, including drug discovery and development. While not specifically about Inerminoside B, this method can be applied for visualizing and interrogating biological processes in living organisms, which could be relevant for studying the effects of Inerminoside B (Close et al., 2010).
Effects on Aquatic Species
- A study on the effects of inosine and inosine monophosphate (related to Inerminoside B) on juvenile red sea bream showed potential benefits in promoting growth, immune responses, stress resistance, and intestinal health condition. This suggests that Inerminoside B or related compounds could be functional nutrients for marine fish (Hossain et al., 2016).
Sperm Mitochondrial Function
- A study on the effects of myoinositol on sperm mitochondrial function in vitro suggests its potential application in the treatment of male infertility. Although Inerminoside B wasn't the focus, this demonstrates the wider applications of inositol-related compounds in reproductive health (Condorelli et al., 2011).
Polycystic Ovary Syndrome (PCOS)
- An International Consensus Conference focused on the role of inositol(s) in metabolic syndrome and PCOS. The study suggested that inositol supplementation could fruitfully affect various aspects of disorders related to obstetrics and gynecology, indicating a potential area for the application of Inerminoside B (Facchinetti et al., 2015).
Cardioprotection in Myocardial Ischemia-Reperfusion Injury
- Forsythoside B, another inositol-related compound, was shown to have cardioprotective effects in rat myocardial ischemia-reperfusion injury, suggesting a potential area for Inerminoside B research (Jiang et al., 2010).
Neurobiology and Psychiatry Applications
- Inositol plays a role in human brain physiology and pathology. While its efficacy in treating psychiatric disorders is still controversial, this highlights a potential research area for Inerminoside B (Concerto et al., 2023).
Propiedades
Número CAS |
155834-21-2 |
|---|---|
Fórmula molecular |
C26H52NO6P |
Peso molecular |
0 |
Sinónimos |
inerminoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxypurin-9-yl)tetrahydrofuran-2-yl]methyl methyl hydrogen phosphate](/img/structure/B1176111.png)